2-Acetamido-3,3-dimethylbutanoic acid

Description

BenchChem offers high-quality 2-Acetamido-3,3-dimethylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-3,3-dimethylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

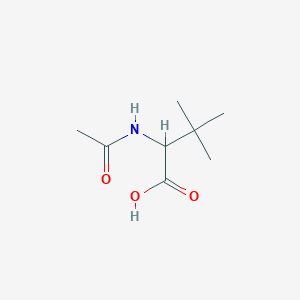

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5(10)9-6(7(11)12)8(2,3)4/h6H,1-4H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPXAQGLXQAVTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-Acetamido-3,3-dimethylbutanoic acid" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Acetamido-3,3-dimethylbutanoic acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of 2-Acetamido-3,3-dimethylbutanoic acid, also known as N-acetyl-L-tert-leucine. This compound, a derivatized non-proteinogenic amino acid, is of significant interest in pharmaceutical research and drug development due to its structural properties which can enhance metabolic stability and cell permeability in peptide-based therapeutics. This document details a robust synthetic protocol via N-acetylation of L-tert-leucine, followed by a multi-technique analytical workflow to ensure the structural integrity and purity of the final product. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and reliable approach to the preparation and validation of this key chiral building block.

Introduction and Scientific Context

2-Acetamido-3,3-dimethylbutanoic acid (N-acetyl-L-tert-leucine) is the N-acetylated derivative of L-tert-leucine, a bulky, hydrophobic amino acid.[1] The introduction of an N-terminal acetyl group is a common strategy in medicinal chemistry to modify the properties of amino acids and peptides. This modification blocks the free amine, rendering the molecule neutral at physiological pH and preventing it from forming a zwitterion. This can lead to increased lipophilicity, enhanced membrane permeability, and improved stability against enzymatic degradation by aminopeptidases.

The parent amino acid, L-tert-leucine, is valued for its sterically demanding tert-butyl side chain, which can induce specific conformations in peptide backbones. The N-acetylated form retains this steric influence while offering the benefits of a capped N-terminus, making it a valuable building block for peptidomimetics and other therapeutic agents.[2] The synthesis described herein is based on the well-established Schotten-Baumann reaction conditions, a reliable method for the acylation of amines.

Synthetic Pathway: N-Acetylation of L-tert-leucine

The synthesis of 2-Acetamido-3,3-dimethylbutanoic acid is most efficiently achieved through the direct acetylation of the parent amino acid, L-tert-leucine, using acetic anhydride under aqueous basic conditions. This approach is analogous to established methods for the N-acetylation of other amino acids, such as L-leucine.[3][4]

Mechanism and Rationale: The reaction proceeds via nucleophilic acyl substitution.

-

Deprotonation: Sodium hydroxide (NaOH) is used to create an alkaline environment, which deprotonates the amino group of L-tert-leucine. This enhances its nucleophilicity, making it more reactive towards the electrophilic carbonyl carbon of acetic anhydride.

-

Nucleophilic Attack: The activated amino group attacks one of the carbonyl carbons of acetic anhydride, forming a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling an acetate ion—a good leaving group—to form the N-acetylated product.

-

Workup: The reaction mixture is acidified with hydrochloric acid (HCl). This step serves two critical purposes: it neutralizes any excess NaOH and protonates the carboxylate group of the product. The resulting carboxylic acid is significantly less soluble in water than its sodium salt form, causing it to precipitate out of the solution, facilitating its isolation.[5]

Experimental Workflow for Synthesis and Purification

The following diagram outlines the logical flow from starting materials to the purified final product.

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Synthesis Protocol

-

Materials:

-

L-tert-leucine (1.0 eq)

-

Sodium Hydroxide (NaOH) (2.2 eq)

-

Acetic Anhydride (1.2 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Activated Carbon (optional)

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve L-tert-leucine in a 2M aqueous solution of NaOH. Cool the resulting solution to 0-5 °C in an ice bath.

-

While maintaining the temperature below 5 °C, slowly add acetic anhydride dropwise to the vigorously stirred solution. The addition should take approximately 30-45 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

(Optional Decolorization) If the solution is colored, add a small amount of activated carbon, stir for 15 minutes, and then filter to obtain a clear solution.

-

Cool the solution again in an ice bath and slowly add concentrated HCl with vigorous stirring until the pH of the solution reaches 2-3. A white precipitate will form.[5]

-

Continue stirring the suspension in the ice bath for another 30 minutes to ensure complete crystallization.

-

Collect the white solid by vacuum filtration and wash the filter cake with a small amount of ice-cold water.

-

For further purification, recrystallize the crude product from hot water. Dissolve the solid in a minimum amount of boiling water, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them under vacuum at 50 °C to a constant weight.

-

Characterization and Quality Control

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized 2-Acetamido-3,3-dimethylbutanoic acid. The combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Physicochemical and Spectroscopic Data Summary

The following tables summarize the key physical properties and expected analytical data for the target compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅NO₃ | [1][6] |

| Molecular Weight | 173.21 g/mol | [1][6] |

| Appearance | White crystalline powder | [1] |

| Melting Point | Approx. 187-190 °C (lit.) | [1] |

| CAS Number | 22146-59-4 ((S)-enantiomer) |[1] |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Results |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~12.5 (s, 1H, COOH), ~8.0 (d, 1H, NH), ~4.1 (d, 1H, α-CH), ~1.85 (s, 3H, COCH₃), ~0.95 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~173 (COOH), ~169 (NHCO), ~62 (α-C), ~34 (quaternary C), ~26.5 (C(CH₃)₃), ~22.5 (COCH₃) |

| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3100-2500 (broad O-H stretch), ~1720 (C=O acid), ~1640 (Amide I band), ~1550 (Amide II band) |

| Mass Spec. (ESI+) | m/z: 174.11 [M+H]⁺, 196.09 [M+Na]⁺ |

Analytical Characterization Workflow

This diagram illustrates the logical process for comprehensive characterization of the final product.

Caption: Logic flow for the analytical characterization of the final compound.

Detailed Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the covalent structure and connectivity of the molecule.

-

Protocol: Dissolve ~10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. The predicted shifts in Table 2 provide a reference for structural confirmation.

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile with 0.1% formic acid. Analyze using an electrospray ionization (ESI) mass spectrometer in positive ion mode. The primary ions observed should correspond to the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Objective: To identify the key functional groups present in the molecule.

-

Protocol: Acquire the IR spectrum of the solid sample using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The spectrum should display characteristic absorption bands for the carboxylic acid O-H, amide N-H, and the two distinct carbonyl (C=O) groups.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound.

-

Protocol: Develop a reverse-phase HPLC method. A C18 column is typically suitable. Use a mobile phase gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) with UV detection at ~210 nm. The purity is determined by the area percentage of the main peak. A pure sample should exhibit a single major peak.

-

-

Melting Point Determination:

-

Objective: To assess the purity and confirm the identity of the crystalline solid.

-

Protocol: Use a standard melting point apparatus. A sharp melting range that is consistent with literature values indicates high purity.[1]

-

Conclusion

This guide has detailed a reliable and scalable method for the synthesis of 2-Acetamido-3,3-dimethylbutanoic acid from its parent amino acid, L-tert-leucine. The causality-driven protocol, rooted in fundamental organic chemistry principles, ensures a high yield of the desired product. The subsequent multi-faceted characterization workflow provides a robust, self-validating system to confirm the structural identity and ensure the high purity of the final compound, making it suitable for demanding applications in pharmaceutical and chemical research.

References

-

CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals | Regeneron ISEF 2025. (n.d.). Society for Science. Retrieved January 14, 2026, from [Link]

- Method for preparing N-acetyl-DL-leucine. (2014). Google Patents.

-

DeWitt, H. D., & Ingersoll, A. W. (1951). The Preparation of Pure N-Acetyl-L-leucine and L-Leucine. Journal of the American Chemical Society, 73(7), 3359–3360. Retrieved January 14, 2026, from [Link]

-

DeWitt, H. D., & Ingersoll, A. W. (1951). The Preparation of Pure N-Acetyl-L-leucine and L-Leucine. Journal of the American Chemical Society, 73(7), 3359–3360. Retrieved January 14, 2026, from [Link]

- Process for racemisation and acetylation of leucine. (2012). Google Patents.

-

N-Acetyl-L-leucine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

N-Acetyl-L-leucine or N-Acetylleucine. (n.d.). Human Metabolome Database. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetamido-3,3-dimethylbutanoic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-3,3-dimethylbutanoic acid, also known as N-acetyl-tert-leucine, is a chiral carboxylic acid and a derivative of the non-proteinogenic amino acid tert-leucine. Its unique structural feature, a bulky tert-butyl group adjacent to the chiral center, imparts distinct physicochemical properties that are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of these properties, methodologies for their determination, and insights into the synthesis and characterization of this compound. The strategic placement of the sterically hindering tert-butyl group can influence molecular interactions, metabolic stability, and pharmacokinetic profiles, making a thorough understanding of its physicochemical characteristics paramount for its application in the design of novel therapeutics. This document is intended to serve as a valuable resource for researchers engaged in the exploration and utilization of this and structurally related molecules.

Physicochemical Properties

A precise understanding of the physicochemical properties of a drug candidate is fundamental to predicting its behavior in biological systems. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This section details the known and predicted physicochemical characteristics of 2-Acetamido-3,3-dimethylbutanoic acid.

Molecular Structure and General Properties

The foundational attributes of 2-Acetamido-3,3-dimethylbutanoic acid are summarized in the table below. The presence of a carboxylic acid and an amide functional group, combined with a bulky hydrophobic side chain, defines its chemical behavior.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-Acetamido-3,3-dimethylbutanoic acid | |

| Synonyms | N-acetyl-L-tert-leucine, Ac-Tle-OH | [] |

| CAS Number | 22146-59-4 ((2S)-enantiomer) | [] |

| Molecular Formula | C₈H₁₅NO₃ | [] |

| Molecular Weight | 173.21 g/mol | [] |

| Appearance | Solid |

dot digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

C1 [label="C", pos="0,0!"]; O1 [label="O", pos="-0.5,-1!"]; O2 [label="OH", pos="0.5,-1!"]; C2 [label="Cα", pos="0,1.5!"]; H_alpha [label="H", pos="-0.7,1.8!"]; N [label="N", pos="0.7,1.8!"]; H_amide [label="H", pos="1.2,1.5!"]; C_acetyl [label="C", pos="1,2.8!"]; O_acetyl [label="O", pos="1.5,3.3!"]; CH3_acetyl [label="CH₃", pos="0.5,3.8!"]; C_tertbutyl [label="C", pos="-0.5,2.8!"]; CH3_1 [label="CH₃", pos="-1.5,2.5!"]; CH3_2 [label="CH₃", pos="-0.2,3.8!"]; CH3_3 [label="CH₃", pos="-1,3.5!"];

C1 -- O1 [label=""]; C1 -- O2 [label=""]; C1 -- C2 [label=""]; C2 -- H_alpha [label=""]; C2 -- N [label=""]; N -- H_amide [label=""]; N -- C_acetyl [label=""]; C_acetyl -- O_acetyl [label=""]; C_acetyl -- CH3_acetyl [label=""]; C2 -- C_tertbutyl [label=""]; C_tertbutyl -- CH3_1 [label=""]; C_tertbutyl -- CH3_2 [label=""]; C_tertbutyl -- CH3_3 [label=""];

// Invisible nodes and edges for structure node [style=invis]; edge [style=invis]; C1 -- C2; C2 -- N; C2 -- C_tertbutyl; N -- C_acetyl; } Caption: 2D representation of 2-Acetamido-3,3-dimethylbutanoic acid.

Quantitative Physicochemical Data

The following table summarizes the available quantitative physicochemical data for 2-Acetamido-3,3-dimethylbutanoic acid. It is important to note that while an experimental melting point has been reported, other values are largely based on predictions for the structurally similar N-acetyl-L-leucine due to a lack of specific experimental data for the title compound. These estimations provide a valuable starting point for experimental design.

| Parameter | Value | Method | Source(s) |

| Melting Point (°C) | 230 | Experimental | |

| Boiling Point (°C) | ~369.7 (Predicted for N-acetyl-L-leucine) | Prediction | [2] |

| Water Solubility | Soluble (Predicted for N-acetyl-L-leucine) | Prediction | [3] |

| pKa (Strongest Acidic) | ~4.2 (Predicted for N-acetyl-L-leucine) | Prediction | [4] |

| logP | ~0.5 - 0.79 (Predicted for N-acetyl-L-leucine) | Prediction | [4][5] |

Experimental Determination of Physicochemical Properties

The accurate experimental determination of physicochemical properties is a critical step in the characterization of any compound intended for pharmaceutical development. This section outlines established protocols for measuring the key parameters of 2-Acetamido-3,3-dimethylbutanoic acid.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range is indicative of a pure compound.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry 2-Acetamido-3,3-dimethylbutanoic acid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

Solubility Determination

Aqueous solubility is a critical factor for oral drug absorption. The solubility of 2-Acetamido-3,3-dimethylbutanoic acid is influenced by the interplay between its polar carboxylic acid and amide groups and its nonpolar tert-butyl group.

Protocol: Equilibrium Solubility Method (Shake-Flask)

-

Sample Preparation: An excess amount of 2-Acetamido-3,3-dimethylbutanoic acid is added to a known volume of purified water (or relevant buffer) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and the undissolved solid is removed by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The pKa value indicates the strength of the carboxylic acid group and is crucial for predicting the ionization state of the molecule at different physiological pH values.

Protocol: Potentiometric Titration

-

Solution Preparation: A known concentration of 2-Acetamido-3,3-dimethylbutanoic acid is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Protocol: HPLC-based logP Determination

-

Principle: This method correlates the retention time of the analyte on a reverse-phase HPLC column with the known logP values of a set of standard compounds.

-

Standard Selection: A series of compounds with known logP values that span the expected logP of the analyte are chosen.

-

Chromatographic Conditions: An isocratic HPLC method is developed using a reverse-phase column (e.g., C18) and a mobile phase typically consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration Curve: The standard compounds are injected, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known logP values.

-

Sample Analysis: 2-Acetamido-3,3-dimethylbutanoic acid is injected under the same chromatographic conditions, and its retention time is measured.

-

logP Calculation: The logP of the analyte is determined by interpolating its retention factor onto the calibration curve.

Synthesis and Spectroscopic Characterization

The synthesis of 2-Acetamido-3,3-dimethylbutanoic acid is typically achieved through the N-acetylation of the parent amino acid, L-tert-leucine.

Synthesis of N-acetyl-tert-leucine

Reaction Scheme:

L-tert-leucine + Acetic Anhydride → (in the presence of a base) → (2S)-2-Acetamido-3,3-dimethylbutanoic acid

Protocol: N-acetylation of L-tert-leucine

-

Dissolution: L-tert-leucine is dissolved in an aqueous solution of a base, such as sodium hydroxide, at a controlled temperature (e.g., 0-5 °C).

-

Acetylation: Acetic anhydride is added dropwise to the stirred solution while maintaining the temperature and pH. The reaction is allowed to proceed for a specified time.

-

Acidification: After the reaction is complete, the solution is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the N-acetylated product.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or ethanol-water).[6]

Spectroscopic Characterization

The identity and purity of the synthesized 2-Acetamido-3,3-dimethylbutanoic acid can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the acetyl methyl protons, the α-proton, the amide proton, and the protons of the tert-butyl group. The chemical shifts and coupling constants provide detailed structural information.

-

¹³C NMR spectroscopy will show distinct signals for the carbonyl carbons of the carboxylic acid and amide groups, the α-carbon, the acetyl methyl carbon, and the carbons of the tert-butyl group.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the carboxylic acid and the amide (Amide I band), and the N-H bend of the amide (Amide II band).

-

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 2-Acetamido-3,3-dimethylbutanoic acid, a compound of growing interest in the field of drug discovery. While some experimental data is available, further characterization, particularly for its solubility, pKa, and logP, is warranted to build a complete profile. The outlined experimental protocols offer a robust framework for obtaining these crucial parameters. The synthesis via N-acetylation of L-tert-leucine is a straightforward and established method. A comprehensive understanding of the physicochemical landscape of this molecule will undoubtedly facilitate its rational design and application in the development of novel therapeutic agents.

References

- Meylan, W.M., and Howard, P.H. (1995). Atom/fragment contribution method for estimating octanol-water partition coefficients. Journal of Pharmaceutical Sciences, 84(1), 83-92.

-

N - Acetyl - L Leucine. (n.d.). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for N-Acetyl-Leu (HMDB0011756). Retrieved from [Link]

- DeWitt, H. D., & Ingersoll, A. W. (1951). The Preparation of Pure N-Acetyl-L-leucine and L-Leucine. Journal of the American Chemical Society, 73(7), 3359–3360.

-

Regeneron ISEF. (2025). CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals. Retrieved from [Link]

- DeWitt, H. D., & Ingersoll, A. W. (1951). The Preparation of Pure N-Acetyl-L-leucine and L-Leucine. Journal of the American Chemical Society, 73(12), 5782-5784.

-

IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dimethylbutanoic acid, (2S)-. Retrieved from [Link]

- Kawamura, T., et al. (2005). Nα Selective Acetylation of Peptides. Journal of the American Society for Mass Spectrometry, 16(7), 1133-1140*.

- Google Patents. (n.d.). WO2012038515A1 - Process for racemisation and acetylation of leucine.

- Annunziata, O. (2024). Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production. Amino Acids.

- Robertson, J. M., & Wintermeyer, W. (1981). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Methods in Enzymology, 76, 685-688.

-

PubChem. (n.d.). (2R)-2,3-dimethylbutanoic acid. Retrieved from [Link]

- Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine.

-

SpectraBase. (n.d.). N-acetyl-dl-leucine - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production. Retrieved from [Link]

-

ResearchGate. (n.d.). Prediction of Physicochemical Properties of Compounds: Achievements and Future Opportunities. Retrieved from [Link]

- Taylor, B. H., et al. (2012).

-

ResearchGate. (n.d.). NMR spectra of substituted N-(carboxyalkyl)leucine tert-butyl esters. Retrieved from [Link]

- Taga, A., et al. (2013). Quantitative determination of branched-chain amino acids in human plasma using pressure-driven liquid chromatography with pillar array columns. Analytical Sciences, 29(12), 1151-1154*.

-

Wikipedia. (n.d.). Branched-chain amino acid. Retrieved from [Link]

Sources

- 2. N - Acetyl - L Leucine [dan-jan.com]

- 3. N-Acetyl-L-leucine | Endogenous Metabolite | TargetMol [targetmol.com]

- 4. Human Metabolome Database: Showing metabocard for N-Acetyl-Leu (HMDB0011756) [hmdb.ca]

- 5. N-Acetyl-L-leucine | C8H15NO3 | CID 70912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Method for preparing N-acetyl-DL-leucine - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Structural and Conformational Analysis of 2-Acetamido-3,3-dimethylbutanoic Acid

Introduction: Unveiling the Structural Nuances of a Sterically Hindered N-Acetyl Amino Acid

2-Acetamido-3,3-dimethylbutanoic acid, also known as N-acetyl-tert-leucine, is a chiral carboxylic acid characterized by a sterically demanding tert-butyl group adjacent to the chiral center. Its molecular formula is C8H15NO3, with a molecular weight of approximately 173.21 g/mol [1][2]. The N-acetyl group introduces an amide bond, making this molecule an excellent model system for studying the conformational preferences of peptide backbones, particularly in regions of significant steric hindrance. The bulky tert-butyl group is expected to impose significant constraints on the rotational freedom around the Cα-Cβ and Cα-N bonds, leading to a unique conformational landscape. Understanding the three-dimensional structure and conformational dynamics of this molecule is crucial for applications in drug design, where precise molecular geometry dictates biological activity, and in the broader field of peptide and protein chemistry. This guide provides a comprehensive overview of the methodologies employed for a thorough structural and conformational analysis of 2-Acetamido-3,3-dimethylbutanoic acid, integrating experimental techniques with computational modeling to provide a holistic understanding of its molecular architecture.

Core Principles of Conformational Analysis

The conformational space of a molecule is defined by the various spatial arrangements of its atoms that can be interconverted through rotation about single bonds. For 2-Acetamido-3,3-dimethylbutanoic acid, the key dihedral angles that dictate its conformation are ω (Cα-C'-N-H), φ (C'-N-Cα-C'), and ψ (N-Cα-C'-O). The N-acetylation mimics a peptide bond, and its planarity (ω ≈ 180° for a trans-amide, which is energetically favored) is a critical factor[3]. The conformational analysis of such molecules is a multifaceted endeavor, typically employing a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational chemistry.

Experimental Determination of Conformation in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and dynamics of molecules in solution[3][4]. By analyzing various NMR parameters, we can infer the predominant conformations and the energetic barriers between them.

Causality Behind Experimental Choices in NMR

The choice of NMR experiments is dictated by the specific structural questions being addressed. For conformational analysis, the primary goals are to determine through-bond and through-space atomic proximities.

-

¹H NMR: Provides initial information on the chemical environment of protons. The chemical shifts can be indicative of the local electronic structure and, to some extent, the conformation.

-

¹³C NMR: Complements the proton data by providing information on the carbon skeleton.

-

2D Correlation Spectroscopy (COSY): Establishes proton-proton scalar (through-bond) coupling networks, which is fundamental for assigning proton resonances to specific locations in the molecule.

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are crucial for conformational analysis as they detect through-space interactions between protons that are close to each other (typically < 5 Å), irrespective of whether they are connected by bonds. The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing powerful constraints for structure calculation. ROESY is often preferred for molecules of this size as it mitigates the issue of near-zero NOEs that can occur for molecules with correlation times that nullify the NOE effect.

-

Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, one can study the dynamics of conformational exchange. Changes in chemical shifts, coupling constants, and the coalescence of signals can provide thermodynamic and kinetic information about the conformational equilibria.

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of (2S)-2-Acetamido-3,3-dimethylbutanoic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on solubility and the desired hydrogen-bonding environment) in a standard 5 mm NMR tube.

-

Ensure the sample is free of particulate matter by filtering if necessary.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum to verify sample purity and concentration.

-

Acquire a 1D ¹³C NMR spectrum.

-

Perform a 2D ¹H-¹H COSY experiment to establish scalar coupling networks for resonance assignment.

-

Acquire a 2D ROESY or NOESY spectrum with a mixing time appropriate for the molecule's size (e.g., 200-500 ms for ROESY) to identify through-space proton-proton proximities.

-

If conformational exchange is suspected, perform a series of 1D ¹H NMR experiments at varying temperatures (e.g., from 298 K down to 223 K or up to 373 K, solvent permitting).

-

-

Data Processing and Analysis:

-

Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assign all proton and carbon resonances using the COSY and, if necessary, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra.

-

Integrate the cross-peaks in the ROESY/NOESY spectrum to obtain volume information, which can be translated into distance restraints.

-

Analyze the variable temperature data for changes in chemical shifts, coupling constants, and signal coalescence to characterize the conformational dynamics.

-

Table 1: Key NMR Parameters for Conformational Analysis

| NMR Parameter | Information Gained | Relevance to 2-Acetamido-3,3-dimethylbutanoic acid |

| Chemical Shifts (δ) | Local electronic environment of nuclei. | The chemical shifts of the amide proton and α-proton are sensitive to the local conformation and hydrogen bonding. |

| Scalar Coupling Constants (³J) | Dihedral angles between coupled nuclei (Karplus relationship). | The ³J(H-N, H-α) coupling constant can provide information on the φ torsional angle. |

| Nuclear Overhauser Effects (NOEs/ROEs) | Through-space proximity of protons (< 5 Å). | NOEs between the acetyl methyl protons and the α-proton or side-chain protons provide crucial distance restraints for defining the overall conformation. |

}

NMR Workflow for Conformational Analysis

Solid-State Conformation: Single-Crystal X-ray Diffraction

X-ray crystallography provides an atomic-resolution, three-dimensional structure of a molecule in its crystalline state[5][6]. While this represents a static picture, it offers highly precise bond lengths, bond angles, and torsion angles, which serve as an invaluable benchmark for computational models and can reveal key intramolecular interactions that stabilize a particular conformation.

Causality Behind Experimental Choices in X-ray Crystallography

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal[7][8]. The choice of crystallization method is empirical and often requires screening various conditions.

-

Solvent Selection: The ideal solvent system is one in which the compound has moderate solubility. Too high a solubility can lead to the formation of many small crystals, while too low a solubility may prevent crystallization altogether[8].

-

Crystallization Technique: Slow evaporation is a common and straightforward method for small organic molecules[9]. Other techniques like vapor diffusion or slow cooling of a saturated solution can also be effective. The goal is to allow the molecules to pack in an ordered lattice slowly, which is conducive to the growth of large, well-diffracting crystals.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

Prepare a nearly saturated solution of 2-Acetamido-3,3-dimethylbutanoic acid in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone, ethyl acetate).

-

Filter the solution into a clean vial.

-

Cover the vial with a cap that has small perforations to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

-

Alternatively, use vapor diffusion by placing a small volume of the concentrated solution in a small open vial inside a larger sealed container with a more volatile anti-solvent.

-

-

Crystal Mounting and Data Collection:

-

Once suitable crystals (typically > 0.1 mm in all dimensions) have formed, carefully select a single, well-formed crystal and mount it on a goniometer head.

-

Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

-

Mount the goniometer on the diffractometer and center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build the molecular model into the electron density map.

-

Refine the model by adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

-

Computational Structural Analysis: A Theoretical Approach

Computational chemistry provides a powerful means to explore the conformational landscape of a molecule, calculate the relative energies of different conformers, and understand the factors governing its structural preferences[10][11].

Causality Behind Computational Method Selection

The choice of computational method involves a trade-off between accuracy and computational cost.

-

Molecular Mechanics (MM): This method uses a classical force field to describe the potential energy of a system. It is computationally inexpensive and well-suited for exploring a wide range of conformations to identify low-energy candidates. Force fields like MMFF94 or OPLS are commonly used for organic molecules.

-

Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a more accurate description of the electronic structure and, consequently, more reliable energies and geometries. It is often used to refine the geometries and calculate the relative energies of the low-energy conformers identified by molecular mechanics[12][13]. Functionals like B3LYP or M06-2X combined with a suitable basis set (e.g., 6-31G(d,p) or larger) are commonly employed for this purpose[11][14].

Computational Protocol: Conformational Search and Energy Calculations

-

Initial Structure Generation:

-

Build the 3D structure of 2-Acetamido-3,3-dimethylbutanoic acid using a molecular editor.

-

-

Conformational Search (Molecular Mechanics):

-

Perform a systematic or stochastic conformational search by rotating the key dihedral angles (φ, ψ, and side-chain torsions).

-

For each generated conformer, perform a geometry optimization using a molecular mechanics force field to find the nearest local energy minimum.

-

Cluster the resulting conformers based on their geometry and energy to identify a set of unique low-energy structures.

-

-

Geometry Optimization and Energy Calculation (DFT):

-

Take the unique low-energy conformers from the molecular mechanics search and use them as starting points for DFT calculations.

-

Perform a full geometry optimization for each conformer at a chosen level of theory (e.g., B3LYP/6-31G(d,p)).

-

Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

-

Analysis of Results:

-

Compare the relative energies (electronic energy or Gibbs free energy) of the optimized conformers to determine the most stable structures.

-

Analyze the geometries of the low-energy conformers, paying close attention to dihedral angles and intramolecular interactions (e.g., hydrogen bonds).

-

If NMR data is available, theoretical chemical shifts and coupling constants can be calculated for the low-energy conformers and compared with the experimental values to identify the most likely conformation in solution.

-

}

Computational Workflow for Conformational Analysis

Synthesis of Findings: A Coherent Structural Picture

The true power of this analytical approach lies in the integration of data from all three methodologies. The high-resolution solid-state structure from X-ray crystallography provides a starting point and a validation target for computational models. The computational analysis explores the entire conformational energy landscape, identifying all plausible low-energy structures and their relative stabilities. Finally, NMR spectroscopy offers experimental evidence for the predominant conformation(s) in solution, allowing for a direct comparison with the theoretical predictions. Discrepancies between the solid-state and solution-phase conformations can reveal the influence of crystal packing forces versus solvent effects on the molecular structure. For 2-Acetamido-3,3-dimethylbutanoic acid, it is anticipated that the bulky tert-butyl group will significantly restrict the accessible conformational space, likely leading to a more defined and rigid structure compared to N-acetylated amino acids with smaller side chains. The interplay of steric hindrance from the tert-butyl group and potential intramolecular hydrogen bonding involving the amide and carboxylic acid moieties will ultimately define the preferred conformation of this intriguing molecule.

Conclusion

A comprehensive structural and conformational analysis of 2-Acetamido-3,3-dimethylbutanoic acid requires a synergistic application of NMR spectroscopy, single-crystal X-ray diffraction, and computational modeling. This in-depth guide has outlined the theoretical underpinnings and practical protocols for each of these techniques. By systematically applying these methods, researchers can obtain a detailed understanding of the three-dimensional structure, dynamics, and the subtle energetic factors that govern the conformational preferences of this sterically hindered N-acetyl amino acid. Such knowledge is fundamental to its potential applications in medicinal chemistry and as a model system in biophysical studies.

References

-

X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Growing Quality Crystals for Single Crystal X-ray Diffraction. Retrieved from [Link]

-

Stenutz, R. (n.d.). (2S)-2-acetamido-3,3-dimethylbutanoic acid. The Glyco-NMR-Pedia. Retrieved from [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2411-2434. [Link]

-

Tormena, C. F., & Rittner, R. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88. [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

-

Do, Q. T., et al. (2021). NMR free ligand conformations and atomic resolution dynamics. bioRxiv. [Link]

-

Tormena, C. F., & Rittner, R. (2016). Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations. Request PDF. Retrieved from [Link]

-

Skylaris, C. K., et al. (2011). Density functional theory calculations on entire proteins for free energies of binding: application to a model polar binding site. Journal of Chemical Theory and Computation, 7(9), 2896-2910. [Link]

-

Checa, A., et al. (2005). An Exhaustive Conformational Analysis of N-Acetyl-l-cysteine-N-methylamide. Identification of the Complete Set of Interconversion Pathways on the ab Initio and DFT Potential Energy Hypersurface. Request PDF. Retrieved from [Link]

-

Wlodawer, A., et al. (2008). X-ray crystallography. Methods in Cell Biology, 84, 475-525. [Link]

-

Checa, A., et al. (2005). An Exhaustive Conformational Analysis of N-acetyl-L-cysteine-N-methylamide. Identification of the Complete Set of Interconversion Pathways on the Ab Initio and DFT Potential Energy Hypersurface. Journal of Physical Chemistry A, 109(5), 874-884. [Link]

-

Rittner, R., & Tormena, C. F. (2005). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Retrieved from [Link]

-

Xing, M. (2021, December 17). 1D and 2D NMR methods for small molecules [Video]. YouTube. [Link]

-

Albu, C. G., et al. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Molecules, 25(23), 5573. [Link]

-

Perczel, A., et al. (2005). Comprehensive conformational analysis of N-acetyl-l-tryptophane-N-methylamide. An ab initio and DFT study. Journal of Computational Chemistry, 26(8), 810-830. [Link]

-

Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific Reports, 11(1), 15878. [Link]

-

da Silva, J. B. P., et al. (2018). Conformational preferences of N-acetyl-N′-methylprolineamide in different media: a 1H NMR and theoretical investigation. New Journal of Chemistry, 42(2), 1167-1178. [Link]

-

Li, M., et al. (2023). Density Functional Theory Computation and Machine Learning Studies of Interaction between Au3 Clusters and 20 Natural Amino Acid Molecules. ACS Omega, 8(25), 22754–22763. [Link]

Sources

- 1. (2S)-2-acetamido-3,3-dimethylbutanoic acid [stenutz.eu]

- 2. (2S)-2-Acetamido-3,3-dimethylbutanoic acid | CymitQuimica [cymitquimica.com]

- 3. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 8. How To [chem.rochester.edu]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. Density functional theory calculations on entire proteins for free energies of binding: application to a model polar binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. An exhaustive conformational analysis of N-acetyl-L-cysteine-N-methylamide. Identification of the complete set of interconversion pathways on the ab initio and DFT potential energy hypersurface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Density Functional Theory Computation and Machine Learning Studies of Interaction between Au3 Clusters and 20 Natural Amino Acid Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of N-acetyl-tert-leucine

An In-depth Technical Guide to the Biological Activity of N-acetyl-tert-leucine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetyl-L-leucine (NALL), also known as levacetylleucine, is the pharmacologically active L-enantiomer of the modified amino acid N-acetyl-DL-leucine. Initially, its racemic form was used symptomatically for vertigo, but recent, rigorous scientific investigation has repositioned NALL as a promising therapeutic agent for a range of rare and common neurodegenerative diseases.[1][2] Its recent FDA approval for Niemann-Pick disease type C (NPC) underscores its clinical potential.[1][3][4] This guide synthesizes the current understanding of NALL's biological activity, detailing its unique pharmacokinetic profile, its multi-modal mechanism of action centered on the mitochondria-lysosome axis, and the robust clinical and preclinical evidence supporting its efficacy. We further provide validated, step-by-step experimental protocols for researchers to investigate its properties in their own work.

The Foundational Advantage: Acetylation-Driven Cellular Uptake

The conversion of the essential amino acid L-leucine into N-acetyl-L-leucine is not a minor modification; it is the cornerstone of its therapeutic activity. This single chemical change fundamentally alters how the molecule interacts with cellular transport machinery, allowing it to overcome the biological limitations of its parent amino acid.

L-leucine uptake is primarily mediated by the L-type amino acid transporter 1 (LAT1).[2] While effective, LAT1 can become saturated, creating a rate-limiting step for intracellular delivery. Acetylation transforms L-leucine from a zwitterion into an anion at physiological pH.[2] This pivotal change switches its transport dependency away from LAT1 to a different set of transporters: the high-capacity monocarboxylate transporters (MCTs, specifically MCT1) and organic anion transporters (OAT1 and OAT3).[2][5][6]

The significance of this "transporter switching" is threefold:

-

Bypassing Rate Limitation: MCT1 offers a lower-affinity but higher-capacity uptake route, avoiding the saturation kinetics of LAT1.[2][6]

-

Broad Tissue Distribution: MCTs are ubiquitously expressed, facilitating wide distribution of NALL throughout the body.[2]

-

Blood-Brain Barrier Penetration: Crucially, this mechanism allows NALL to efficiently cross the blood-brain barrier, a critical feature for treating neurological disorders.[7][8]

Once inside the cell, NALL functions as a prodrug. It is efficiently metabolized by acylases, releasing high quantities of L-leucine directly into the intracellular environment where it can exert its metabolic effects.[8][9]

Core Mechanisms of Action: Restoring Cellular Homeostasis

NALL exerts its neuroprotective effects through a multi-modal mechanism that does not target a single receptor but rather restores fundamental cellular processes, particularly the interplay between mitochondria and lysosomes.

Enhancing Mitochondrial Bioenergetics

Neurodegenerative diseases are often characterized by metabolic dysfunction and deficits in energy production. Preclinical studies have shown that NALL treatment enhances mitochondrial bioenergetics.[8] By efficiently delivering L-leucine, NALL boosts the citric acid cycle and increases the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[10][11] This restoration of cellular energy is critical for maintaining neuronal membrane potential and overall cell health.[12][13]

Normalizing Lysosomal Function and Autophagy

A key pathology in many lysosomal storage disorders like NPC is the accumulation of lipids and other substrates within the lysosome, leading to cellular dysfunction. NALL has been shown to correct these deficits.[14] Its mechanism is intrinsically linked to autophagy, the cellular process for degrading and recycling damaged organelles and protein aggregates.

In models of traumatic brain injury (TBI), NALL treatment was shown to restore autophagy flux, which is often impaired following injury.[13][15][16] This leads to reduced accumulation of autophagic markers like SQSTM1 and a decrease in neuronal cell death.[13][15]

Bidirectional Modulation of TFEB

Recent groundbreaking research has identified Transcription Factor EB (TFEB) as a key molecular target for NALL.[8][17] TFEB is a master regulator of genes involved in lysosomal biogenesis and autophagy.[9] NALL's effect on TFEB is uniquely bidirectional, allowing it to normalize cellular function in both healthy and diseased states:

-

In healthy cells: NALL promotes the translocation of TFEB from the cytoplasm to the nucleus, activating the expression of lysosomal and autophagic genes.[8][9]

-

In diseased cells (e.g., NPC1-deficient): These cells often exhibit a compensatory, but ultimately pathological, overexpression of nuclear TFEB. NALL treatment down-regulates this overexpression, restoring a more normal cytoplasmic-to-nuclear ratio.[8][9]

This normalizing effect is stereospecific to the L-enantiomer; N-acetyl-D-leucine is inactive, and the racemic mixture is significantly less effective, suggesting the D-enantiomer may even be antagonistic.[8][12]

Clinical and Preclinical Efficacy

The therapeutic potential of NALL is supported by a growing body of evidence from preclinical models and human clinical trials across several neurodegenerative disorders.

Niemann-Pick Disease Type C (NPC)

NPC is a rare, fatal lysosomal storage disorder causing progressive neurological decline. NALL is the first and only approved monotherapy for this condition.[8] Multiple clinical trials have demonstrated its efficacy. A pivotal Phase 3 double-blind, placebo-controlled, crossover trial (NCT05163288) showed that 12 weeks of NALL treatment led to a statistically significant and clinically meaningful improvement in neurological status compared to placebo.[18][19]

| Clinical Endpoint | Treatment Group | Mean Change from Baseline (±SD) | p-value | Reference |

| SARA Total Score (12 weeks) | NALL | -1.97 (±2.43) | <0.001 | [4][18] |

| Placebo | -0.60 (±2.39) | [4][18] | ||

| SARA: Scale for the Assessment and Rating of Ataxia. Lower scores indicate better neurological status. |

Other Neurodegenerative Disorders

-

GM2 Gangliosidoses (Tay-Sachs & Sandhoff Disease): In a Phase IIb trial (NCT03759665), NALL was found to be safe and well-tolerated, leading to significant improvements in ataxia, overall function, and quality of life for pediatric and adult patients.[20]

-

Ataxia-Telangiectasia (A-T): A clinical trial is currently underway to evaluate NALL for the movement challenges experienced by children and adults with A-T.[3]

-

Traumatic Brain Injury (TBI): In mouse models of TBI, oral NALL administration significantly improved motor and cognitive outcomes, reduced lesion volume, attenuated neuronal cell death, and decreased neuroinflammatory markers.[16][21]

-

Parkinson's Disease (PD): In cellular and animal models of PD, NALL treatment decreased the pathological phosphorylation of alpha-synuclein (pS129-syn), increased levels of the neuroprotective protein parkin, and improved synaptic and motor function.[22]

Experimental Protocols for Assessing Biological Activity

To facilitate further research, this section provides validated, step-by-step methodologies for assessing the core biological activities of NALL.

Protocol: In Vitro Assessment of Transporter-Mediated Cellular Uptake

-

Objective: To quantify and confirm the specific transporters (MCT1, OAT1/3) responsible for NALL uptake, distinguishing it from L-leucine's LAT1-mediated transport.

-

Causality: This experiment is crucial to validate the foundational "transporter switching" hypothesis. By using cell lines selectively overexpressing candidate transporters and including specific inhibitors, one can definitively attribute uptake to a particular protein, establishing a direct causal link between the transporter and NALL influx.[2][23]

-

Methodology:

-

Cell Culture: Culture HEK293 cells (or a similar line with low endogenous transporter expression) and create stable cell lines overexpressing human SLC16A1 (MCT1), SLC22A6 (OAT1), SLC22A8 (OAT3), and SLC7A5 (LAT1). Use an empty vector-transfected line as a negative control.

-

Uptake Assay Preparation: Plate cells in 24-well plates and grow to confluence. On the day of the assay, wash cells twice with a pre-warmed Krebs-Henseleit buffer.

-

Initiate Uptake: Add buffer containing a known concentration of radiolabeled [³H]N-acetyl-L-leucine. For inhibition experiments, pre-incubate cells for 10 minutes with a known inhibitor (e.g., phloretin for MCT1, diclofenac for OATs, JPH203 for LAT1) before adding the radiolabeled substrate.

-

Terminate Uptake: After a specified time (e.g., 2-5 minutes, determined via time-course experiments), rapidly aspirate the uptake solution and wash the cells three times with ice-cold buffer to stop the transport process.

-

Cell Lysis & Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Normalize radioactivity counts to the protein concentration of each well. Calculate the rate of uptake and, for kinetic studies, determine Km and Vmax values by fitting data to the Michaelis-Menten equation.

-

Protocol: In Vivo Efficacy Study in a Mouse Model of Neurodegeneration

-

Objective: To evaluate the neuroprotective and functional benefits of NALL in a preclinical animal model, such as the TBI model.

-

Causality: This protocol establishes a link between NALL administration and holistic outcomes (behavior, cellular health, inflammation). By correlating functional improvements with reduced cell death and inflammation markers, it provides strong evidence that NALL's observed cellular activities translate into meaningful in vivo neuroprotection.[16][21]

-

Methodology:

-

Animal Model: Induce a moderate TBI in C57BL/6 mice using a controlled cortical impact (CCI) device. Include a sham-operated control group.

-

Drug Administration: Prepare chow containing NALL at a concentration calculated to deliver a specific dose (e.g., 1 g/kg/day). Begin feeding mice with the NALL-containing or vehicle chow immediately after injury and continue for the duration of the study.[21] Monitor food intake and body weight.

-

Behavioral Testing: Perform a battery of functional tests at baseline (pre-injury) and at multiple time points post-injury (e.g., days 7, 14, 21, 28).

-

Motor Function: Beam walk test to assess coordination and balance.

-

Cognitive Function: Novel object recognition (NOR) test to assess memory.

-

-

Tissue Collection: At the final time point, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Harvest the brains.

-

Histological Analysis: Post-fix, cryoprotect, and section the brains. Perform Nissl staining to quantify the cortical lesion volume.

-

Biochemical Analysis: For a separate cohort of animals, collect brain tissue at an earlier time point (e.g., 3 days post-injury). Prepare cortical tissue lysates for Western blot analysis to quantify levels of:

-

Cell Death Markers: α-fodrin breakdown products.

-

Autophagy Markers: LC3-II/LC3-I ratio, p62/SQSTM1.

-

Neuroinflammation Markers: Iba1 (microglia activation), GFAP (astrocyte activation).

-

-

Data Analysis: Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare outcomes between TBI+Vehicle and TBI+NALL groups.

-

Conclusion and Future Directions

N-acetyl-L-leucine represents a paradigm of rational drug development, where a simple chemical modification unlocks a powerful, multi-modal therapeutic potential. Its unique ability to bypass rate-limiting transport and penetrate the central nervous system allows it to effectively restore cellular homeostasis by enhancing the mitochondrial-lysosomal axis. The robust clinical data in Niemann-Pick disease type C and other lysosomal disorders, coupled with promising preclinical evidence in TBI and Parkinson's disease, positions NALL as a significant therapeutic candidate for a wide spectrum of neurological diseases.

Future research should focus on exploring NALL's efficacy in other neurodegenerative conditions characterized by lysosomal or autophagic dysfunction, such as Amyotrophic Lateral Sclerosis (ALS) and various forms of dementia.[22][24] Furthermore, investigating its potential in combination therapies could yield synergistic effects, opening new avenues for treating these complex and devastating disorders.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70912, N-Acetyl-L-leucine. Retrieved from [Link]

-

2 Minute Medicine (2024). N-Acetyl-L-Leucine improves neurological outcomes in Niemann-Pick Disease type C. Retrieved from [Link]

-

Bremova-Ertl, T., et al. (2020). Acetyl-L-leucine for Niemann-Pick type C – a multi-national, rater-blinded phase II trial. medRxiv. Retrieved from [Link]

-

Bremova-Ertl, T., et al. (2022). Efficacy and Safety of N-Acetyl-L-Leucine in Children and Adults With GM2 Gangliosidoses. Neurology. Retrieved from [Link]

-

A-T Children's Project (2025). N-Acetyl-L-Leucine Clinical Trial for A-T. Retrieved from [Link]

-

Bremova-Ertl, T., et al. (2024). Trial of N-Acetyl-l-Leucine in Niemann-Pick Disease Type C. New England Journal of Medicine. Retrieved from [Link]

-

National Niemann-Pick Disease Foundation (2024). Trial of N-Acetyl-l-Leucine in Niemann–Pick Disease Type C. Retrieved from [Link]

-

National Niemann-Pick Disease Foundation (2024). Plain Language Summary of the Publication: Trial of N-acetyl-L-leucine in Niemann-Pick disease type C. Retrieved from [Link]

-

ResearchGate (2024). Trial of N-Acetyl-l-Leucine in Niemann-Pick Disease Type C | Request PDF. Retrieved from [Link]

-

Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Communications Biology. Retrieved from [Link]

-

Sarkar, C., & Lipinski, M. M. (2022). N-acetyl-L-leucine: a promising treatment option for traumatic brain injury. Neural Regeneration Research. Retrieved from [Link]

-

Smith, D. A., et al. (2025). N-acetyl-L-leucine (Levacetylleucine) normalizes Transcription Factor EB (TFEB) activity by stereospecific bidirectional modulation. bioRxiv. Retrieved from [Link]

-

IntraBio Inc. (2019). CLINICAL TRIAL PROTOCOL Effects of N-Acetyl-L-Leucine on Niemann-Pick disease type C. Retrieved from [Link]

-

Smith, D. A., et al. (2025). N-acetyl-L-leucine (Levacetylleucine) normalizes Transcription Factor EB (TFEB) activity by stereospecific bidirectional modulation. bioRxiv. Retrieved from [Link]

-

ResearchGate (2026). N-acetyl-L-leucine (Levacetylleucine) normalizes Transcription Factor EB (TFEB) activity by stereospecific bidirectional modulation | Request PDF. Retrieved from [Link]

-

Martakis, K., et al. (2022). N-acetyl-L-leucine for Niemann-Pick type C: a multinational double-blind randomized placebo-controlled crossover study. Orphanet Journal of Rare Diseases. Retrieved from [Link]

-

ResearchGate (2025). N-Acetyl-l-leucine and Neurodegenerative Disease. Retrieved from [Link]

-

Fields, T., et al. (2020). A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia telangiectasia. Trials. Retrieved from [Link]

-

ResearchGate (2021). N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice. Retrieved from [Link]

-

Philipps-Universität Marburg (2024). A sensational observation: A modified amino acid stops the onset of Parkinson's disease in its early stage. Retrieved from [Link]

-

Hegdekar, N., et al. (2021). N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice. Scientific Reports. Retrieved from [Link]

-

Sunland Nutrition. N-Acetyl-L-Leucine. Retrieved from [Link]

-

Hegdekar, N., et al. (2021). N-Acetyl-l-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice. Scientific Reports. Retrieved from [Link]

-

ResearchGate (2021). N-acetyl-l-leucine is not transported by either the l-type amino acid... Retrieved from [Link]

-

Semantic Scholar (2021). Acetylation turns leucine into a drug by membrane transporter switching. Retrieved from [Link]

-

NeurologyLive (2024). N-Acetyl-l-Leucine Significantly Reduces Neurologic Signs and Symptoms in Phase 3 Trial for Niemann-Pick Disease Type C. Retrieved from [Link]

-

ResearchGate (2023). N-acetyl-L-leucine: A promising treatment option for traumatic brain injury. Retrieved from [Link]

-

Cogo, S., et al. (2024). N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease. Acta Neuropathologica Communications. Retrieved from [Link]

-

Neurology Journal (2023). N-Acetyl-L-Leucine in GM2 Gangliosidoses. Retrieved from [Link]

-

ResearchGate (2021). Acetylation turns leucine into a drug by membrane transporter switching. Retrieved from [Link]

-

Andreassen, O. A., et al. (2000). N-acetyl-L-cysteine improves survival and preserves motor performance in an animal model of familial amyotrophic lateral sclerosis. Neuroreport. Retrieved from [Link]

-

Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Communications Biology. Retrieved from [Link]

-

Orrell, R. W., et al. (2003). Amino acids for amyotrophic lateral sclerosis / motor neuron disease. Cochrane Database of Systematic Reviews. Retrieved from [Link]

-

Liu, D., et al. (2018). Leucine-nicotinic acid synergy stimulates AMPK/Sirt1 signaling and regulates lipid metabolism and lifespan in Caenorhabditis elegans, and hyperlipidemia and atherosclerosis in mice. Aging. Retrieved from [Link]

Sources

- 1. N-Acetyl-L-leucine | C8H15NO3 | CID 70912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acetyl-L-Leucine Clinical Trial for A-T | A-T Children's Project [atcp.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Acetylation turns leucine into a drug by membrane transporter switching | Semantic Scholar [semanticscholar.org]

- 6. Acetylation turns leucine into a drug by membrane transporter switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2minutemedicine.com [2minutemedicine.com]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. A sensational observation: A modified amino acid stops the onset of Parkinson’s disease in its early stage - News - Current events - Philipps-Universität Marburg [uni-marburg.de]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. N-Acetyl-l-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Trial of N-Acetyl-l-Leucine in Niemann-Pick Disease Type C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nnpdf.org [nnpdf.org]

- 20. Efficacy and Safety of N-Acetyl-l-Leucine in Children and Adults With GM2 Gangliosidoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. N-acetyl-L-cysteine improves survival and preserves motor performance in an animal model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Acetamido-3,3-dimethylbutanoic Acid and Its Stereoisomers

An Essential Chiral Building Block in Modern Pharmaceutical Research and Development

This guide provides a comprehensive technical overview of 2-Acetamido-3,3-dimethylbutanoic acid, a chiral N-acetylated amino acid. With a focus on its stereoisomers, the (2R) and (2S) forms, this document delves into their chemical identity, synthesis, physicochemical properties, and burgeoning applications in the fields of medicinal chemistry and drug development. This resource is intended for researchers, scientists, and professionals in the pharmaceutical industry who require a detailed understanding of this compound's significance and practical utility.

Chemical Identity and Stereoisomerism

2-Acetamido-3,3-dimethylbutanoic acid, also known as N-acetyl-tert-leucine, is a derivative of the non-proteinogenic amino acid tert-leucine. The presence of a chiral center at the alpha-carbon gives rise to two distinct stereoisomers: (2R)-2-acetamido-3,3-dimethylbutanoic acid and (2S)-2-acetamido-3,3-dimethylbutanoic acid. This stereoisomerism is a critical aspect of its chemical nature, as the biological activity and pharmacokinetic profiles of each enantiomer can differ significantly.

The fundamental details of these stereoisomers are summarized below:

| Property | (2S)-2-Acetamido-3,3-dimethylbutanoic acid | (2R)-2-Acetamido-3,3-dimethylbutanoic acid |

| Synonyms | N-acetyl-L-tert-leucine, Ac-L-Tle-OH | N-acetyl-D-tert-leucine, Ac-D-Tle-OH |

| CAS Number | 22146-59-4[1][2] | 3120-64-7 |

| Molecular Formula | C₈H₁₅NO₃[] | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol [] | 173.21 g/mol |

Synthesis and Chiral Production

The synthesis of enantiomerically pure forms of 2-Acetamido-3,3-dimethylbutanoic acid is paramount for its application in pharmaceuticals, where a single enantiomer is often responsible for the desired therapeutic effect. The synthesis typically begins with the corresponding enantiomer of the parent amino acid, tert-leucine.

Asymmetric Synthesis of the Precursor: L-tert-Leucine

The large-scale production of enantiopure L-tert-leucine, the precursor to the (2S)-enantiomer, is often achieved through enzymatic synthesis. This biocatalytic approach offers high enantioselectivity and operates under mild reaction conditions. One established method utilizes a branched-chain aminotransferase (BCAT) to convert the achiral α-keto acid precursor, trimethylpyruvate, into L-tert-leucine with high enantiomeric excess.[4][5]

The general workflow for the enzymatic synthesis of L-tert-leucine can be visualized as follows:

Caption: Enzymatic synthesis of L-tert-leucine.

Acetylation of tert-Leucine Enantiomers

Once the desired enantiomer of tert-leucine is obtained, the final step is the N-acetylation. A common and straightforward method involves the reaction of the amino acid with acetic anhydride under basic conditions.

Experimental Protocol for N-Acetylation:

A general procedure for the acetylation of an amino acid is as follows:

-

Dissolve the enantiomerically pure tert-leucine in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath to maintain a low temperature.

-

Slowly and simultaneously add acetic anhydride and a solution of sodium hydroxide to the reaction mixture, maintaining a slightly alkaline pH.

-

After the addition is complete, allow the reaction to stir at room temperature for a period to ensure completion.

-

Acidify the reaction mixture with a strong acid, such as hydrochloric acid, to precipitate the N-acetylated product.

-

Collect the solid product by filtration, wash with cold water, and dry to yield the final 2-Acetamido-3,3-dimethylbutanoic acid enantiomer.

Physicochemical Properties

The physical and chemical properties of the individual enantiomers are crucial for their handling, formulation, and interaction with biological systems. While comprehensive experimental data for the N-acetyl-tert-leucine enantiomers are not as widely published as for other amino acid derivatives, some key properties can be inferred from related compounds and supplier information.

| Property | (2S)-Isomer (N-acetyl-L-tert-leucine) | (2R)-Isomer (N-acetyl-D-tert-leucine) |

| Appearance | White to off-white solid | White to off-white solid |

| Storage Temperature | 2-8 °C[] | -20°C[6] |

Applications in Drug Development and Research

The unique structural features of 2-Acetamido-3,3-dimethylbutanoic acid, particularly its bulky tert-butyl group, make it a valuable component in the design of novel therapeutics.

Peptide Synthesis

N-acetylated amino acids, including N-acetyl-L-tert-leucine, are utilized in peptide synthesis.[] The N-acetyl group serves as a protecting group for the N-terminus of the amino acid, preventing its participation in the peptide bond formation and allowing for the controlled, sequential addition of other amino acids to build a specific peptide chain.

Chiral Building Blocks and Auxiliaries

The enantiomers of tert-leucine and its derivatives are employed as chiral building blocks in the asymmetric synthesis of complex molecules. The steric hindrance provided by the tert-butyl group can effectively control the stereochemical outcome of a reaction, making it a useful chiral auxiliary.[4]

Potential Therapeutic Applications

While research on the specific biological activities of N-acetyl-tert-leucine enantiomers is ongoing, studies on the closely related compound, N-acetyl-leucine, provide valuable insights. The L-enantiomer of N-acetyl-leucine has been investigated for its therapeutic potential in a range of neurological disorders, including cerebellar ataxia, lysosomal storage diseases like Niemann-Pick disease type C, and traumatic brain injury.[7][8][9][10]

Mechanistic studies suggest that N-acetyl-L-leucine's therapeutic effects may be mediated by its ability to modulate membrane transport and cellular signaling pathways. Acetylation of leucine alters its cellular uptake from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1).[7][11][12] This switch in transport mechanism may lead to altered intracellular concentrations and subsequent downstream effects. The L-enantiomer is metabolized intracellularly to L-leucine, while the D-enantiomer is not readily deacetylated.[7][13]

The following diagram illustrates the proposed differential cellular uptake and metabolism of N-acetyl-leucine enantiomers:

Caption: Differential cellular transport and metabolism.

Given the structural similarity, it is plausible that the enantiomers of 2-Acetamido-3,3-dimethylbutanoic acid may exhibit similar differential biological activities and transport mechanisms, making them intriguing candidates for further investigation in drug discovery programs targeting neurological and metabolic diseases.

Conclusion

2-Acetamido-3,3-dimethylbutanoic acid and its individual stereoisomers represent a class of molecules with significant potential in the pharmaceutical and life sciences. The ability to synthesize these compounds in their enantiomerically pure forms is critical to unlocking their full therapeutic and research applications. As our understanding of the distinct biological roles of chiral molecules continues to grow, the importance of detailed technical knowledge of compounds like N-acetyl-tert-leucine will undoubtedly increase, driving further innovation in the development of targeted and effective medicines.

References

Sources

- 1. 22146-59-4|(2S)-2-Acetamido-3,3-dimethylbutanoic acid|BLD Pharm [bldpharm.com]

- 2. biosynth.com [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Acetyl-D-leucine 19764-30-8 [sigmaaldrich.com]

- 7. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. N-Acetyl-l-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Acetylation turns leucine into a drug by membrane transporter switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of N-acetylated Branched-Chain Amino Acids: A Technical Guide

Introduction